molecular formula C21H34O3 B033817 Myristyl salicylate CAS No. 19666-17-2

Myristyl salicylate

Cat. No.: B033817
CAS No.: 19666-17-2
M. Wt: 334.5 g/mol
InChI Key: IFYFNVDTVZKNBZ-UHFFFAOYSA-N
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Description

Myristyl salicylate is an ester of salicylic acid and myristyl alcohol. It is a compound commonly used in cosmetic formulations due to its skin-conditioning properties. This compound is known for its ability to enhance the penetration of other active ingredients into the skin, making it a valuable component in various skincare products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Myristyl salicylate is typically synthesized through an esterification reaction between salicylic acid and myristyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

Salicylic Acid+Myristyl AlcoholMyristyl Salicylate+Water\text{Salicylic Acid} + \text{Myristyl Alcohol} \rightarrow \text{this compound} + \text{Water} Salicylic Acid+Myristyl Alcohol→Myristyl Salicylate+Water

The reaction mixture is heated to a temperature of around 150°C to 160°C for several hours to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control. The use of continuous flow reactors can enhance the efficiency and yield of the process. After the reaction, the product is subjected to purification steps, including distillation and filtration, to remove any impurities and obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Myristyl salicylate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into salicylic acid and myristyl alcohol.

    Oxidation: this compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products.

    Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: Salicylic acid and myristyl alcohol.

    Oxidation: Various oxidation products depending on the conditions.

    Substitution: New esters or amides depending on the nucleophile used.

Scientific Research Applications

Myristyl salicylate has several scientific research applications, including:

    Cosmetic Industry: Used as a skin-conditioning agent and penetration enhancer in various skincare products.

    Pharmaceuticals: Investigated for its potential to enhance the delivery of active pharmaceutical ingredients through the skin.

    Chemical Research: Studied for its reactivity and potential use in the synthesis of other compounds.

Mechanism of Action

Myristyl salicylate exerts its effects primarily through its ability to enhance the penetration of other active ingredients into the skin. The ester group in this compound interacts with the lipid bilayer of the skin, increasing its permeability. This allows other active ingredients to penetrate deeper into the skin, enhancing their efficacy.

Comparison with Similar Compounds

Similar Compounds

    Ethylhexyl salicylate: Another ester of salicylic acid used in sunscreens and skincare products.

    Methyl salicylate:

    Butyloctyl salicylate: Used as a skin-conditioning agent in cosmetics.

Uniqueness

Myristyl salicylate is unique due to its long myristyl chain, which provides excellent skin-conditioning properties and enhances the penetration of other active ingredients. This makes it particularly valuable in formulations where deep skin penetration is desired.

Properties

IUPAC Name

tetradecyl 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-24-21(23)19-16-13-14-17-20(19)22/h13-14,16-17,22H,2-12,15,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYFNVDTVZKNBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173334
Record name Myristyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19666-17-2
Record name Myristyl salicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019666172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Myristyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MYRISTYL SALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7N453V88S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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